Pharmacological Activity Status: Solifenacin N-Glucuronide vs. 4R-Hydroxysolifenacin (Active Metabolite)
Solifenacin N-Glucuronide is pharmacologically inactive at muscarinic acetylcholine receptors (mAChRs) and does not contribute to the clinical anticholinergic effect of solifenacin [1]. In contrast, 4R-hydroxysolifenacin (M3) is an active metabolite that retains muscarinic receptor antagonism, while N-oxide and 4R-hydroxy-N-oxide metabolites are also considered inactive [2]. This inactivity is a class characteristic for Phase II glucuronide conjugates of tertiary amines, distinguishing it functionally from the active Phase I metabolite M3 [3].
| Evidence Dimension | Muscarinic receptor antagonist activity |
|---|---|
| Target Compound Data | Inactive (no contribution to clinical effect) |
| Comparator Or Baseline | 4R-hydroxysolifenacin (M3): Active |
| Quantified Difference | Qualitative difference (active vs. inactive) |
| Conditions | Clinical pharmacology assessment; metabolic pathway characterization |
Why This Matters
Procurement of the N-glucuronide standard is essential for analytical methods aiming to distinguish inactive clearance products from the active M3 metabolite, which has direct clinical relevance.
- [1] DrugBank. (n.d.). Reaction: Solifenacin to N-glucuronide Solifenacin. Accessed April 2026. View Source
- [2] Doroshyenko, O., & Fuhr, U. (2009). Clinical pharmacokinetics and pharmacodynamics of solifenacin. Clinical Pharmacokinetics, 48(5), 281-302. View Source
- [3] Alembic Pharmaceuticals Limited. (2019). Solifenacin Succinate Tablets Prescribing Information. View Source
